p-Toluidine p-toluenesulfonate
Description
Properties
CAS No. |
14034-62-9 |
|---|---|
Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
4-methylaniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N.C7H8O3S/c1-6-2-4-7(8)5-3-6;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
BGKMHCKUGVZEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Acid-Base Reaction in Ethanol (Slow Evaporation Method)
The most commonly reported preparation method involves the direct reaction of equimolar amounts of p-toluidine and p-toluenesulfonic acid in ethanol solvent, followed by slow evaporation at room temperature to obtain single crystals of this compound.
-
- Dissolve 0.02 mol of p-toluidine in ethanol.
- Add 0.02 mol of p-toluenesulfonic acid to the solution.
- Stir until a homogeneous solution is obtained.
- Allow the solution to evaporate slowly at room temperature.
- Crystals form as the solvent evaporates.
-
- Single crystal X-ray diffraction confirms the crystal system.
- FTIR spectroscopy identifies functional groups.
- UV-Vis-NIR spectroscopy shows a UV cut-off at 295 nm with minimal absorption in the visible range.
- Thermal analysis shows a melting point around 202.3°C.
- The crystals exhibit second harmonic generation (SHG) efficiency about 52% that of potassium dihydrogen phosphate (KDP), a standard NLO material.
| Parameter | Result | Method/Technique |
|---|---|---|
| Molar ratio | 1:1 (p-toluidine: acid) | Stoichiometric mixing |
| Solvent | Ethanol | Solvent medium |
| Crystal growth method | Slow evaporation | Room temperature |
| Melting point | 202.3°C | Differential Thermal Analysis |
| SHG efficiency | 52% of KDP | Kurtz and Perry powder method |
| UV cut-off wavelength | 295 nm | UV-Vis-NIR spectroscopy |
This method is straightforward, reproducible, and yields high-quality crystals suitable for optical and structural studies.
Considerations on Raw Materials: Preparation of p-Toluenesulfonic Acid
Since p-toluenesulfonic acid is a key reactant, its preparation and purity affect the quality of the final salt.
- Industrially, p-toluenesulfonic acid is produced by sulfonation of toluene.
- It is commonly supplied as a monohydrate and may require recrystallization and azeotropic drying to remove impurities such as benzenesulfonic acid and sulfuric acid.
- Purity of p-toluenesulfonic acid is critical for optimal salt formation.
Analysis and Discussion of Preparation Methods
Advantages of the Slow Evaporation Method in Ethanol
- Simplicity: Requires only mixing of reagents in ethanol and slow evaporation.
- Mild Conditions: Room temperature operation avoids decomposition.
- High Purity: Crystals formed are suitable for detailed characterization.
- Reproducibility: Well-documented in literature with consistent results.
Limitations and Challenges
- Time-Consuming: Slow evaporation can take several days.
- Solvent Choice: Ethanol is preferred for solubility and crystal quality; other solvents may affect crystallization.
- Purity of Starting Materials: Impurities in p-toluenesulfonic acid or p-toluidine can affect crystal quality and yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: p-Toluidine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound back to p-toluidine and p-toluenesulfonic acid.
Substitution: The compound can undergo substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction results in the regeneration of p-toluidine and p-toluenesulfonic acid .
Scientific Research Applications
p-Toluidine p-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding biological sulfonation processes.
Medicine: Research on this compound includes its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which p-toluidine p-toluenesulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of other molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridinium p-Toluenesulfonate (PPTS)
- Molecular Formula: C₁₂H₁₃NO₃S (vs. PTPT: C₁₄H₁₇NO₃S).
- Application : Primarily a mild acid catalyst in organic synthesis (e.g., acetal formation and silyl ether cleavage) .
- Key Differences :
Benzotriazolium-p-Toluenesulfonate (BTPTS)
- Structure : Combines benzotriazole with p-toluenesulfonic acid.
- Crystal System : Orthorhombic, with distinct Hirshfeld surface interactions compared to PTPT .
- NLO Potential: Limited SHG data available, but structural asymmetry suggests moderate NLO activity .
Sodium p-Toluenesulfonate
- Application : Intermediate in pharmaceuticals and detergents.
- Lack of NLO Behavior : Ionic nature and centrosymmetric packing prevent SHG .
Optical and NLO Performance
| Compound | SHG Efficiency (vs. KDP) | Optical Bandgap (eV) | Transparency Range (nm) |
|---|---|---|---|
| PTPT | 1.52× | 3.1 (calculated) | 400–1100 |
| KDP (Reference) | 1× | 7.5 | 200–1500 |
| BTPTS | Not reported | ~3.3 (estimated) | Data unavailable |
Notes:
Thermal and Mechanical Properties
| Compound | Dielectric Constant (1 kHz) | Thermal Decomposition (°C) |
|---|---|---|
| PTPT | 42.5 | ~220 |
| PPTS | Not applicable | ~180 (hygroscopic) |
| BTPTS | Data unavailable | ~200 |
Highlights :
Q & A
Q. What is the optimal methodology for growing high-quality PTPT single crystals for structural studies?
PTPT single crystals are grown using the slow evaporation technique . Dissolve equimolar amounts of p-toluidine and p-toluenesulfonic acid in ethanol, stir homogenously, filter, and allow slow evaporation at room temperature. Recrystallization improves transparency and quality, with crystals typically harvested after ~30 days .
Q. How can single-crystal X-ray diffraction (XRD) be employed to determine the structural properties of PTPT?
Single-crystal XRD analysis resolves lattice parameters (e.g., monoclinic system with space group P₂₁), bond lengths, and molecular packing. Intensity data collection via diffractometers (e.g., Bruker models) enables refinement of atomic coordinates using software like SHELX .
Q. What spectroscopic methods are used to analyze the vibrational modes of PTPT?
FT-IR and FT-Raman spectroscopy (4000–400 cm⁻¹ range) identify functional groups and vibrational modes. Assignments are validated via normal coordinate analysis using General Valence Force Field (GVFF) calculations .
Q. How is UV-Vis-NIR spectroscopy applied to assess optical properties of PTPT?
UV-Vis-NIR spectra (recorded at 200–1200 nm) determine transparency range and bandgap energy. The Tauc plot method extrapolates the direct bandgap (e.g., ~3.1 eV for PTPT), confirming suitability for optoelectronic applications .
Advanced Research Questions
Q. What advanced techniques quantify the second harmonic generation (SHG) efficiency of PTPT?
SHG efficiency is measured using a Q-switched Nd:YAG laser (1064 nm wavelength). Powdered PTPT samples are compared to reference materials (e.g., KDP) via the Kurtz-Perry method, with intensity ratios confirming nonlinear optical (NLO) performance .
Q. How do dielectric properties of PTPT vary with temperature and frequency, and what mechanistic insights do they provide?
Dielectric constant (εₐ) and loss (tanδ) are measured using an LCR meter (e.g., 100 Hz–5 MHz range). Temperature-dependent studies (e.g., 40–120°C) reveal polarization mechanisms, with low dielectric loss at high frequencies indicating reduced defect density .
Q. What role does pyridinium p-toluenesulfonate (PPTS) play in organic synthesis, and how is it optimized for resin loading in peptide synthesis?
PPTS catalyzes DHP HM resin loading via acid-mediated activation . Pre-swelling resin in dry DCE, followed by treatment with Fmoc-amino alcohol (3 eq.) and PPTS (1.5 eq.), ensures efficient coupling. Reaction progress is monitored by HPLC .
Q. How can GC-MS/MS be applied to detect p-toluenesulfonate genotoxic impurities in pharmaceuticals?
A self-developed GC-MS/MS platform with MRM mode achieves ppb-level sensitivity. Sample preparation involves dissolving APIs in water, followed by derivatization and chromatographic separation (e.g., DB-5MS column). Validation includes linearity (0–0.70 μM) and LOD (4.2 nM) .
Q. What computational methods are used to analyze Hirshfeld surfaces and intermolecular interactions in PTPT crystals?
CrystalExplorer software generates Hirshfeld surfaces to map contact distances (dₙᵢ). Fingerprint plots (di vs. dₑ) quantify H-bonding (e.g., N–H···O) and van der Waals interactions, correlating with packing efficiency and stability .
Q. How does sodium p-toluenesulfonate enhance the synthesis of sulfur-doped graphene quantum dots (S-GQDs) for Fe³⁺ sensing?
Electrochemical synthesis in sodium p-toluenesulfonate electrolyte introduces sulfur dopants, improving quantum yield. Fluorescence quenching by Fe³⁺ is proportional to concentration (0.01–0.70 μM), validated via Stern-Volmer plots. Applications include serum analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
